molecular formula C9H11IN2O2 B2709868 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid CAS No. 1354706-68-5

1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid

Cat. No. B2709868
CAS RN: 1354706-68-5
M. Wt: 306.103
InChI Key: OGKGARWZMIOQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid” is a chemical compound used in various scientific research. It has a unique structure that allows for diverse applications, including drug discovery, catalysis, and material synthesis. The compound has a molecular weight of 306.1 .


Synthesis Analysis

The synthesis of pyrazoles involves several strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of “1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid” is represented by the Inchi Code: 1S/C9H11IN2O2/c10-7-5-11-12(8(7)9(13)14)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Synthetic Methodologies

Research on pyrazole derivatives, including 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid, has led to the development of improved synthetic methodologies for pyrazole compounds. For instance, an enhanced synthesis method for 1H-pyrazole-4-carboxylic acid was reported, achieving a yield increase to 97.1% from 70% previously noted in the literature through Claisen condensation, cyclization, deamination, and hydrolysis reactions (C. Dong, 2011). Additionally, solid-phase syntheses of pyrazoles and isoxazoles demonstrated versatile and efficient condensation of esters with resin-supported acetyl carboxylic acids, followed by cyclization with hydrazines or hydroxylamine (D. Shen, M. Shu, K. Chapman, 2000).

Ligand Development for Medicinal Chemistry

The exploration of pyrazole-3(5)-carboxylic acids for novel ligand development has been a significant area of research. Novel ligands based on 1H-pyrazole-3(5)-carboxylic acids containing the triazole moiety have been synthesized, aiming at applications in medicinal chemistry and metal complex catalysis (A. I. Dalinger et al., 2020). This work highlights the utility of pyrazole carboxylic acids in creating polychelated ligands for potential therapeutic applications.

Catalysis and Metal Organic Frameworks (MOFs)

In the field of catalysis and materials science, 1H-pyrazole-3,5-dicarboxylic acid, a related compound, has been utilized in the synthesis of metal-organic frameworks (MOFs) with various topologies. Systematic studies have established the fields of formations for MOFs with fcu, bcu, and reo topology, demonstrating the role of pyrazole derivatives in designing materials with specific structural and functional properties (Jannick Jacobsen, H. Reinsch, N. Stock, 2018).

Anticancer Potential

Organometallic complexes containing pyrazolo[3,4-b]pyridines, derived from pyrazole carboxylic acids, have shown potential as anticancer agents. The synthesis and characterization of these complexes, targeting cyclin-dependent kinase (Cdk) inhibitors, offer insights into the design of novel anticancer therapies (I. Stepanenko et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

properties

IUPAC Name

2-cyclopentyl-4-iodopyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O2/c10-7-5-11-12(8(7)9(13)14)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKGARWZMIOQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid

CAS RN

1354706-68-5
Record name 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.